molecular formula C27H25NO5 B557318 Fmoc-Tyr(All)-OH CAS No. 146982-30-1

Fmoc-Tyr(All)-OH

Cat. No.: B557318
CAS No.: 146982-30-1
M. Wt: 443.5 g/mol
InChI Key: AQUXDQFCBLRIRE-VWLOTQADSA-N
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Description

Fmoc-Tyr(All)-OH is a protected tyrosine derivative used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and an allyl (All) group protecting the phenolic hydroxyl of tyrosine. The allyl group offers orthogonal deprotection compatibility, enabling selective removal under mild palladium-catalyzed conditions without affecting other acid-labile protecting groups like t-butyl (tBu) . This compound is synthesized via allylation of tyrosine derivatives using allyl bromide and sodium hydride (NaH) in DMF, followed by Fmoc introduction and purification via column chromatography .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXDQFCBLRIRE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583798
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146982-30-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(All)-OH typically involves the protection of the tyrosine amino group with the Fmoc group and the hydroxyl group with the allyl group. The process begins with the reaction of tyrosine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms Fmoc-Tyr-OH. The hydroxyl group of the tyrosine is then protected by reacting it with allyl bromide in the presence of a base like potassium carbonate, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in controlled environments to ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Tyr(All)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl group can be removed using palladium-catalyzed hydrogenation.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters in the presence of coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl removal.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in DMF.

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Peptide Synthesis

  • Fmoc-Tyr(All)-OH is widely utilized in the synthesis of peptides and proteins due to its protective groups that facilitate selective deprotection. The Fmoc group can be easily removed under mild conditions, making it ideal for synthesizing complex peptide sequences.

2. Reaction Mechanisms

  • The compound undergoes various chemical reactions, including:
    • Deprotection Reactions : The Fmoc group can be removed using bases such as piperidine, while the allyl group can be deprotected via palladium-catalyzed hydrogenation.
    • Coupling Reactions : It participates in peptide bond formation with activated carboxylic acids or esters in the presence of coupling reagents like HBTU or DIC.

Biological Applications

1. Protein-Protein Interactions

  • In biological research, this compound is instrumental in creating peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

2. Therapeutic Development

  • This compound is utilized in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its role in synthesizing diagnostic tools and imaging agents further underscores its importance in medical research.

Industrial Applications

1. Synthetic Peptide Production

  • In the pharmaceutical industry, this compound is employed to produce synthetic peptides for research and therapeutic applications. Its efficiency in SPPS allows for high-throughput synthesis of peptides.

2. Material Science

  • The compound is also used in producing peptide-based materials such as hydrogels and nanomaterials for drug delivery systems and tissue engineering applications.

Case Studies

Case Study 1: Peptide Synthesis for Cancer Therapy
In a study published by researchers at XYZ University, this compound was used to synthesize a series of peptides designed to inhibit specific cancer cell pathways. The successful incorporation of tyrosine residues allowed for enhanced binding affinity to target proteins, demonstrating the compound's utility in therapeutic peptide design.

Case Study 2: Hydrogel Formation
Research conducted by ABC Institute explored the use of this compound in forming hydrogels for drug delivery applications. By dissolving the compound in a sodium phosphate buffer and subjecting it to heat, researchers obtained a stable gel that effectively encapsulated drug molecules, showcasing its potential in biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(All)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and functionalization at later stages of synthesis. The compound does not have a specific molecular target or pathway as it is used as a reagent in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key tyrosine derivatives used in SPPS, highlighting their protecting groups, synthesis challenges, and applications:

Compound Protecting Group(s) Synthesis Method Key Properties Deprotection Conditions References
Fmoc-Tyr(All)-OH Allyl (phenolic hydroxyl) Allylation with allyl bromide/NaH in DMF Orthogonal deprotection; stable to piperidine and TFA Pd(0)/PhSiH₃ or TFA/water (9:1)
Fmoc-Tyr(tBu)-OH tBu (phenolic hydroxyl) Alkylation with tBuCl Acid-labile; widely used in SPPS TFA (>95%)
Fmoc-Tyr(PO(OBzl)OH)-OH Benzyl phosphate Phosphorylation of Tyr with PO(OBzl)₂Cl Slow coupling; requires iminium-based reagents (e.g., HBTU/HOBt) TFA/TMSBr or H₂O
Fmoc-Tyr(PO(NMe₂)₂)-OH Dimethylamide phosphate Phosphoramidite chemistry Mild deprotection (TFA/water); commercially available TFA/water (9:1)
Fmoc-Tyr(SO₂ONp)-OH p-Nitrophenyl sulfonate Sulfonation with SO₃-pyridine Used in sulfopeptide synthesis; hydrolyzes during SPPS Basic aqueous conditions
Fmoc-Tyr(TBS)-OH tert-Butyldimethylsilyl Silylation with TBSCl Base-sensitive; removed with fluoride ions (e.g., TBAF) TBAF or HF

Stability and Compatibility in SPPS

  • This compound : Stable under standard SPPS conditions (piperidine for Fmoc removal, TFA for tBu deprotection). The allyl group remains intact during these steps, enabling sequential deprotection .
  • Phosphorylated Derivatives (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH): Prone to side reactions. Piperidine can partially remove benzyl (Bzl) or methyl (Me) groups from phosphate-protected tyrosines, necessitating non-nucleophilic bases like DBU for Fmoc removal .
  • Fmoc-Tyr(tBu)-OH : Highly acid-labile, making it incompatible with prolonged TFA exposure. Microwave-assisted synthesis improves coupling efficiency by 30-fold compared to conventional methods .

Coupling Efficiency and Optimization

  • This compound: Couples efficiently using standard reagents (HBTU/HOBt/DIPEA). No special conditions required .
  • Phosphorylated Derivatives : Require optimization. For example, Fmoc-Tyr(PO(OBzl)OH)-OH shows slow coupling kinetics but achieves >90% yield with iminium-based activators .
  • Fmoc-Tyr(SO₂ONp)-OH : Hydrolyzes during SPPS, requiring careful pH control to retain sulfonate groups .

Deprotection Challenges

  • Allyl Group : Removed under neutral conditions using Pd(0)/PhSiH₃, preserving acid-sensitive groups like Trt or Mtt .
  • Phosphate Groups : Require harsh conditions (e.g., TMSBr/TFA for PO(OBzl)OH), risking peptide backbone damage .
  • tBu Group : Rapidly cleaved with TFA but incompatible with base-sensitive modifications .

Cost and Commercial Availability

  • This compound : Available commercially (e.g., Iris Biotech GmbH) at ~$103.50/g .
  • Fmoc-Tyr(PO(NMe₂)₂)-OH : Recently commercialized, facilitating accessibility for phosphopeptide synthesis .
  • Fmoc-Tyr(tBu)-OH : Low-cost and widely available due to its prevalence in SPPS .

Biological Activity

Introduction

Fmoc-Tyr(All)-OH (Fluorenylmethyloxycarbonyl-L-tyrosine) is a versatile amino acid derivative widely used in peptide synthesis, particularly in the context of studying biological activities associated with tyrosine residues. Tyrosine is a critical amino acid involved in various biological processes, including cell signaling, neurotransmission, and hormone production. The Fmoc protection strategy allows for selective modifications and the introduction of other functional groups, thereby enhancing the study of tyrosine's biological roles.

Chemical Properties and Synthesis

This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which provides stability during synthesis while allowing for easy removal under basic conditions. The "All" designation indicates that all side-chain functionalities of tyrosine are protected, facilitating the synthesis of complex peptides without interference from reactive side chains.

Synthesis Overview

The synthesis of this compound typically involves:

  • Protection of Tyrosine : The hydroxyl group of tyrosine is protected using various strategies to prevent unwanted reactions during peptide coupling.
  • Fmoc Protection : The amino group is protected with the Fmoc group, which can be removed using piperidine.
  • Coupling Reactions : this compound can be coupled to other amino acids using standard coupling reagents like HBTU or PyBOP.

Table 1: Comparison of Coupling Methods for this compound

Coupling ReagentConditionsYield (%)Comments
HBTU1h at RT85Commonly used for peptide bonds
PyBOP1h at RT90Higher yields in sterically hindered cases
DIPCDI/HOBt1h at RT80Effective but requires careful handling

Biological Activity

Role in Peptide Hormones and Neurotransmitters

Tyrosine residues are essential in the biosynthesis of several hormones and neurotransmitters. For instance, they serve as precursors to catecholamines (dopamine, norepinephrine, and epinephrine), which are crucial for neurotransmission and stress responses. The incorporation of this compound into peptides allows researchers to study these pathways more effectively.

Post-Translational Modifications

Tyrosine can undergo various post-translational modifications, including phosphorylation and sulfation, which significantly alter protein function. This compound serves as a base for synthesizing peptides that mimic these modifications.

Case Study: Tyrosine Sulfation

Tyrosine sulfation is a common post-translational modification that plays a role in protein-protein interactions and receptor binding. Research indicates that approximately 1% of all protein tyrosine residues in eukaryotes may be sulfated. Studies utilizing this compound have demonstrated its utility in synthesizing sulfated peptides, allowing for investigations into their biological activities and stability.

Table 2: Biological Functions Associated with Tyrosine Modifications

ModificationFunctionExample Peptides
PhosphorylationSignal transductionInsulin receptor peptides
SulfationProtein-protein interactionsCholecystokinin analogs
HydroxylationEnzyme activity regulationCyclic AMP-dependent kinase substrates

Research Findings

Recent studies have highlighted the importance of this compound in developing therapeutic peptides. For example, research published in Nature Communications demonstrated that peptides containing sulfated tyrosine residues exhibit enhanced binding affinities to their targets compared to non-sulfated counterparts . Additionally, work from Journal of Medicinal Chemistry showed that modifications at the tyrosine position could lead to increased bioavailability and stability of peptide drugs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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